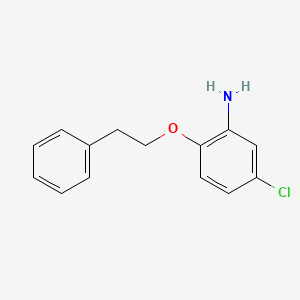

5-Chloro-2-(2-phenylethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2-phenylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXNGDMGABPLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649860 | |

| Record name | 5-Chloro-2-(2-phenylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648926-16-3 | |

| Record name | 5-Chloro-2-(2-phenylethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=648926-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(2-phenylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Optimization of Ether Formation:

This step likely involves a Williamson ether synthesis-type reaction between a chloronitrobenzene derivative and 2-phenylethanol (B73330) in the presence of a base. Key parameters to optimize include:

Base : The choice and amount of base (e.g., KOH, NaOH, K₂CO₃) are crucial for the deprotonation of 2-phenylethanol.

Solvent : The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents are often used.

Temperature : Higher temperatures generally increase the reaction rate, but can also lead to side reactions.

Reaction Time : The reaction must be monitored to determine the point of maximum conversion without significant by-product formation.

Optimization of Nitro Group Reduction:

The catalytic hydrogenation of the nitro intermediate is a critical step. The primary challenge is to achieve complete reduction of the nitro group without causing dehalogenation (loss of the chlorine atom). google.com

Key parameters for optimization include:

Catalyst : Platinum- and palladium-based catalysts are common. The choice of support (e.g., carbon) and the presence of catalyst modifiers can enhance selectivity. google.com

Hydrogen Pressure : Sufficient hydrogen pressure is needed for the reaction to proceed at a reasonable rate. researchgate.net

Temperature : As with ether formation, temperature affects the reaction rate but must be controlled to prevent side reactions like dehalogenation. researchgate.net

Additives : In some cases, additives such as amines or sulfur compounds are used to suppress dehalogenation by selectively poisoning the catalyst sites responsible for this side reaction. google.com

The following table, based on general principles of nitroarene hydrogenation, illustrates how parameters could be optimized for the reduction step. researchgate.net

Table 3: Illustrative Optimization of Catalytic Hydrogenation Parameters

| Entry | Temperature (°C) | H₂ Pressure (MPa) | Flow Rate (mL/min) | Yield of Aniline (B41778) (%) |

|---|---|---|---|---|

| 1 | 40 | 1.0 | 0.5 | 85 |

| 2 | 50 | 1.0 | 0.5 | 96 |

| 3 | 60 | 1.0 | 0.5 | >99 |

| 4 | 70 | 1.0 | 0.5 | >99 |

| 5 | 60 | 1.0 | 0.25 | >99 |

| 6 | 60 | 1.0 | 1.00 | 95 |

| 7 | 60 | 2.0 | 0.5 | >99 |

Data is illustrative and adapted from general nitroarene reduction studies for the purpose of demonstrating parameter optimization principles. researchgate.net

By systematically varying these parameters, an optimal set of conditions can be established to provide 5-Chloro-2-(2-phenylethoxy)aniline in high yield and purity.

Spectroscopic and Advanced Analytical Methodologies for the Characterization of 5 Chloro 2 2 Phenylethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopic Analysis

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 5-Chloro-2-(2-phenylethoxy)aniline

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons (Aniline Ring) | 6.5 - 7.2 | Multiplet |

| Aromatic Protons (Phenyl Ring) | 7.2 - 7.4 | Multiplet |

| -O-CH₂- | ~4.2 | Triplet |

| -CH₂-Ph | ~3.1 | Triplet |

| -NH₂ | Variable | Broad Singlet |

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom. The aromatic carbons would resonate in the downfield region, typically between 110 and 160 ppm. The carbon attached to the chlorine atom and the carbon attached to the ether oxygen would have characteristic chemical shifts influenced by the electronegativity of these atoms. The two methylene (B1212753) carbons of the phenylethoxy group would appear in the upfield region, generally between 60 and 80 ppm for the carbon adjacent to the oxygen and around 30-40 ppm for the carbon adjacent to the phenyl group.

For comparison, the ¹³C NMR spectrum of 2-butylthioaniline shows a downfield shift for the carbon ortho to the sulfur substituent, appearing at 134.5 ppm. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 |

| -O-CH₂- | 65 - 75 |

| -CH₂-Ph | 35 - 45 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for this compound

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between the protons of the adjacent methylene groups in the phenylethoxy chain, confirming their connectivity. It would also help in assigning the coupled protons within the aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals. emerypharma.com Each CH, CH₂, and CH₃ group will show a correlation peak, while quaternary carbons will be absent. github.io

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC experiment on this compound would show a correlation between the protons of the -O-CH₂- group and the carbon atom of the aniline (B41778) ring to which the ether linkage is attached, thus confirming the position of the phenylethoxy substituent. emerypharma.com

Infrared (IR) and Raman Spectroscopic Investigations

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would give rise to a strong band around 1200-1250 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. For comparison, the IR spectrum of aniline shows characteristic bands for the N-H and aromatic C-H stretching vibrations. nist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give strong signals in the Raman spectrum. For instance, a study on 2-chloro-5-fluoro phenol (B47542) utilized both experimental and theoretical Raman spectra for vibrational analysis. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Alkane (-CH₂-) | C-H Stretch | < 3000 |

| Ether (-C-O-C-) | C-O Stretch | 1200 - 1250 |

| Chloroalkane (-C-Cl) | C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. The presence of a chlorine atom would be indicated by an isotopic pattern for the molecular ion, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of this compound under electron ionization would likely involve cleavage of the ether bond. This could lead to the formation of a fragment ion corresponding to the 5-chloro-2-hydroxyaniline radical cation and a benzyl (B1604629) radical, or a fragment ion corresponding to the phenoxy cation and a chloro-substituted aniline radical. Cleavage of the C-C bond in the ethoxy chain is also a probable fragmentation pathway. Studies on related compounds, such as 2-(2-phenylethyl)chromone (B1200894) oligomers, have shown that cleavage of the linkage between monomer units is a key fragmentation pathway. nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of its intermolecular interactions in the solid state. The resulting structural data is invaluable for understanding a compound's physical properties and for computational modeling studies. nih.gov

Table 1: Illustrative Crystal Data for the Related Compound 5-Chloro-2-nitroaniline

| Parameter | Value |

| Chemical Formula | C₆H₅ClN₂O₂ |

| Formula Weight | 172.57 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.073 (3) |

| b (Å) | 7.423 (3) |

| c (Å) | 7.711 (3) |

| α (°) | 83.87 (3) |

| β (°) | 81.98 (3) |

| γ (°) | 62.24 (3) |

| Volume (ų) | 354.4 (3) |

| Z (molecules/cell) | 2 |

| Calculated Density | 1.617 Mg/m³ |

| This data is for a related compound and serves to illustrate the outputs of an X-ray crystallographic study. |

For this compound, a crystallographic study would reveal the dihedral angles between the phenyl rings, the conformation of the ethoxy linker, and how the molecules pack together through interactions such as hydrogen bonding involving the amine group or van der Waals forces.

Chromatographic Methods for Purity Assessment and Separation of this compound

Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds in a mixture. It is widely used to assess the purity of this compound and to separate it from starting materials, byproducts, or degradation products. The two most common techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like anilines. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds. In RP-HPLC, a non-polar stationary phase (often a C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

The purity of this compound can be determined by injecting a solution of the compound into an HPLC system and monitoring the eluent with a UV detector. A pure compound will ideally show a single major peak, while impurities will appear as separate, smaller peaks. Method development for a related compound, o-Phenoxyaniline, demonstrates a typical approach using a C18 column with a mobile phase of acetonitrile (B52724) and water. sielc.com For quantitative analysis, a calibration curve is prepared using standards of known concentration.

Table 2: Example of HPLC Conditions for the Analysis of Related Aniline Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18, 15 cm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (or buffer), gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Injection Volume | 10-20 µL |

| These conditions are illustrative and based on methods for similar aniline compounds. sielc.comsigmaaldrich.com |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For aniline derivatives, GC can provide high-resolution separation, especially when using capillary columns. The sample is vaporized and transported through a column by an inert carrier gas (e.g., helium or nitrogen). Separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the column wall.

GC coupled with a Mass Spectrometer (GC-MS) is a particularly powerful combination. While GC separates the components of the mixture, the MS provides mass spectral data that can definitively identify each component by its unique fragmentation pattern. This is crucial for identifying unknown impurities. For some polar anilines, derivatization may be employed to increase volatility and improve peak shape, although modern columns often allow for direct analysis. chromatographyonline.com Studies on chloroaniline isomers show that GC can effectively separate these closely related compounds.

Table 3: General Gas Chromatography (GC) Conditions for Chloroaniline Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, HP-35) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature-programmed ramp (e.g., 100 °C to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| These conditions are general examples for the analysis of chloroaniline derivatives. |

Reactivity and Reaction Mechanisms Involving 5 Chloro 2 2 Phenylethoxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in 5-Chloro-2-(2-phenylethoxy)aniline is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating amino group (-NH₂) and the phenylethoxy group (-OCH₂CH₂Ph). masterorganicchemistry.com These groups increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to their own positions, making the ring more susceptible to attack by electrophiles. masterorganicchemistry.combyjus.com

The directing effects of the substituents on the aniline ring are crucial in determining the regioselectivity of EAS reactions. The amino group is a powerful ortho-, para-director, while the phenylethoxy group is also an ortho-, para-director. The chloro group, being a halogen, is an ortho-, para-director but is deactivating. In the case of this compound, the positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack.

A common challenge in the electrophilic substitution of anilines is their high reactivity, which can lead to multiple substitutions and side reactions. youtube.com For instance, direct nitration of anilines with strong acids can lead to oxidation of the aniline ring and the formation of a meta-directing anilinium ion, resulting in a mixture of products. masterorganicchemistry.comyoutube.com To control the reactivity and achieve selective substitution, the amino group is often protected, for example, by acylation to form an acetanilide. This protection moderates the activating effect of the amino group and ensures a more controlled reaction. youtube.com

A patent for the nitration of a structurally similar compound, 4-chloro-2-(piperidine-4-carboxamido)anisole, utilized fuming nitric acid in a mixture of acetic acid and concentrated sulfuric acid at low temperatures to achieve mononitration. google.com This suggests that similar conditions could be applied to this compound, likely resulting in the introduction of a nitro group at the position para to the amino group.

Reactions at the Amino Group of this compound

The primary amino group in this compound is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Acylation and Sulfonylation Reactions

Acylation: The amino group of this compound can be readily acylated to form amides. This reaction is typically carried out using acylating agents such as acid chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. A patent describing the acylation of 2-amino-4-chloroanisole with pyridine-4-carbonyl chloride in the presence of hexamethylphosphoramide (B148902) illustrates a relevant synthetic route. google.com This suggests that this compound would react similarly with various acylating agents to yield the corresponding N-acyl derivatives.

Sulfonylation: Analogous to acylation, sulfonylation of the amino group can be achieved by reacting this compound with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. A patented process for the synthesis of 2-phenoxymethanesulfonanilide involves the reaction of o-aminodiphenyl ether with methanesulfonyl chloride in N,N-dimethylaniline. byjus.com This method could be adapted for the sulfonylation of this compound.

Table 1: Representative Acylation and Sulfonylation Reactions of Anilines

| Reactant | Reagent | Product Type | Reference |

| 2-Amino-4-chloroanisole | Pyridine-4-carbonyl chloride | N-Acyl derivative | google.com |

| o-Aminodiphenyl ether | Methanesulfonyl chloride | N-Sulfonyl derivative | byjus.com |

Alkylation and Reductive Amination Reactions

Alkylation: Direct N-alkylation of anilines can be challenging due to the potential for multiple alkylations. However, under controlled conditions, mono-alkylation can be achieved.

Diazotization Reactions and their Synthetic Utility

The primary amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). Diazonium salts are highly versatile synthetic intermediates. nih.gov

The resulting diazonium salt of this compound can undergo a variety of transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with a halide (Cl, Br) or a cyano group using copper(I) salts. nih.gov

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with a halide using copper powder.

Hydrolysis: Replacement with a hydroxyl group upon heating in an aqueous acidic solution.

Reduction: Replacement with a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂).

Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form brightly colored azo compounds, which are used as dyes.

A patent for the diazotization of 2,5-dichloroaniline (B50420) describes using sodium nitrite in a mixture of an organic acid and sulfuric acid to form the corresponding diazonium salt, which is then hydrolyzed to the phenol (B47542). chemicalbook.com This procedure highlights a viable pathway for converting this compound to its corresponding phenol derivative.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Halide Moiety

The chlorine atom on the aniline ring of this compound can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely used for the synthesis of biaryl compounds.

While aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings, the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands has enabled the efficient coupling of aryl chlorides. researchgate.netuwindsor.ca

Although no specific examples of Suzuki-Miyaura reactions involving this compound were found in the searched literature, the general methodology is applicable. The reaction would involve coupling this compound with a suitable boronic acid in the presence of a palladium catalyst and a base to replace the chlorine atom with the organic group from the boronic acid. The choice of catalyst, ligand, base, and solvent would be crucial for achieving a successful reaction.

Table 2: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Examples |

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Alkylboronic esters |

| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C |

| Ligand | Stabilizes and activates the catalyst | Triphenylphosphine, Buchwald ligands, NHCs |

| Base | Promotes transmetalation | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | Toluene, Dioxane, THF, DMF/Water |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is highly effective for coupling aryl halides with a wide range of amines. wikipedia.orglibretexts.org Given the presence of the aryl chloride moiety, this compound is a viable substrate for this transformation, acting as the amine component in a reaction with another aryl halide or as the aryl halide component when coupled with a different amine.

When reacting as the amine partner, the primary amino group of this compound can be coupled with various aryl, heteroaryl, or vinyl halides and triflates. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the aniline, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. libretexts.org

The choice of catalyst, ligand, and base is crucial for achieving high yields, particularly with less reactive aryl chlorides. tcichemicals.com Sterically hindered and electron-rich phosphine ligands, such as XPhos or those from the Josiphos family, are often employed to facilitate the challenging oxidative addition and reductive elimination steps. wikipedia.orgtcichemicals.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 °C |

| [(CyPF-tBu)PdCl₂] | (none added) | LiHMDS | THF | 80 °C |

This table presents typical conditions known to be effective for the amination of chloroarenes and serves as a guide for potential reactions involving this compound.

Heck Reaction and Related Transformations

The Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an unsaturated halide (or triflate) with an alkene. mdpi.comlibretexts.org The aryl chloride in this compound can serve as the halide component in this reaction, allowing for the introduction of a vinyl group at the 5-position of the aniline ring.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. libretexts.org A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst in the presence of a base. libretexts.org

The success of Heck reactions with aryl chlorides often requires specific catalytic systems capable of activating the strong carbon-chlorine bond. High temperatures and specialized ligands are common. nih.gov The regioselectivity of the alkene insertion and the potential for side reactions, such as alkene isomerization, are important considerations. In the context of this compound, the electronic and steric environment provided by the amino and phenylethoxy groups can influence the reaction's efficiency. nih.gov

Table 2: Illustrative Parameters for Heck Reactions with Aryl Chlorides

| Catalyst | Ligand | Base | Solvent | Alkene Partner (Example) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Styrene |

| PdCl₂(PCy₃)₂ | (none added) | NaOAc | NMP | Butyl acrylate |

| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | Acetonitrile (B52724) | 1-Octene |

This table provides examples of conditions often used for Heck coupling of aryl chlorides and is representative of systems that could be applied to this compound.

Oxidative and Reductive Transformations of this compound

The functional groups of this compound are susceptible to various oxidative and reductive transformations. The primary amino group is particularly reactive under oxidative conditions.

Oxidation: The oxidation of the aniline moiety can lead to a variety of products depending on the oxidant and reaction conditions.

Mild Oxidation: Mild oxidizing agents may lead to the formation of dimers like azoxy, azo, and hydrazo compounds.

Strong Oxidation: Stronger oxidants, such as peroxy acids (e.g., m-CPBA) or potassium permanganate, can oxidize the amino group to a nitroso or even a nitro group.

Photocatalytic Degradation: In the presence of a photocatalyst like TiO₂ and UV light, chloroanilines can undergo degradation. mdpi.com The mechanism often involves hydroxyl radicals attacking the aromatic ring and the amino group, leading to hydroxylated species, ring opening, and eventual mineralization. mdpi.comresearchgate.net The main intermediate products can include corresponding chlorophenols and benzoquinones. mdpi.com

Reduction: The this compound molecule is already in a relatively reduced state.

Catalytic Hydrogenation: While the amino group is not reducible, the aromatic rings can be reduced to their corresponding cyclohexyl derivatives under catalytic hydrogenation (e.g., using H₂ gas with catalysts like Rh/C or RuO₂) at high pressures and temperatures. The chloro substituent may also be removed (hydrodechlorination) under certain hydrogenation conditions, for instance, using palladium on carbon (Pd/C) with a hydrogen source. google.com

Reductive Amination: The primary amine can act as a nucleophile in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines.

Mechanistic Insights into Reactions of this compound

Understanding the reaction mechanisms provides insight into the reactivity of this compound.

Buchwald-Hartwig Amination Mechanism: For this substrate, the key steps are influenced by its substituents. The electron-donating amino group (in cases where the chloro-substituent reacts) can facilitate the reductive elimination step. Conversely, the bulky phenylethoxy group at the ortho position can sterically hinder the approach of the coupling partners to the palladium center, potentially slowing down the reaction rate. The choice of a sufficiently bulky ligand is critical to create an active catalyst that promotes the desired coupling over side reactions like β-hydride elimination. wikipedia.org

Oxidation/Reduction Mechanisms: The oxidation of anilines often proceeds through a single-electron transfer (SET) mechanism to form an anilinium radical cation, which can then undergo further reactions like dimerization or reaction with other nucleophiles or radicals. mdpi.com Kinetic studies on the oxidation of substituted anilines have shown that the reaction rates are highly dependent on the electronic nature of the substituents on the ring. rsc.org The hydrolysis of related Schiff bases derived from chloroanilines has been studied kinetically, revealing mechanisms that can be acid-catalyzed, base-catalyzed, or neutral, depending on the pH of the medium. sciensage.info

Computational and Theoretical Studies on 5 Chloro 2 2 Phenylethoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the molecular geometry, electronic properties, and reactivity of a compound before its synthesis or experimental analysis. These methods provide a microscopic view of electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For analogs of 5-Chloro-2-(2-phenylethoxy)aniline, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G**, have been employed to optimize the molecular geometry and predict various electronic and reactive parameters. researchgate.net

Studies on the related compound 5-chloro-ortho-methoxyaniline (5COMA) have utilized DFT to analyze vibrational spectra and molecular structure. researchgate.net Similar investigations on other substituted phenoxy quinolines have used DFT to determine essential structural and physical properties. These studies calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For instance, DFT studies on a series of 6-Bromoquinolin-4-ol derivatives revealed energy gaps in the range of 4.93 to 5.07 eV. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. In a typical phenoxyaniline (B8288346) structure, the region around the amino group (-NH2) would show a positive potential, while the oxygen atom of the ether linkage would exhibit a negative potential, indicating sites for potential intermolecular interactions.

Table 1: Representative DFT-Calculated Parameters for an Analogous Compound Data synthesized from studies on similar substituted aromatic compounds.

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | ~ -5.5 eV | Represents electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Represents electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicator of chemical stability |

| Dipole Moment | ~ 2.0 - 3.5 Debye | Measures molecular polarity |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. wiley.com These methods, such as Hartree-Fock (HF), are foundational for understanding molecular orbital theory. While more computationally intensive than DFT, they provide a rigorous framework for analyzing the electronic structure and predicting properties. uni-koeln.de

Conformational Analysis and Molecular Dynamics Simulations of this compound

The structure of this compound contains several rotatable single bonds, specifically within the C-O-C ether linkage and the ethyl bridge. This flexibility allows the molecule to adopt multiple spatial arrangements or conformations. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these different conformations and their relative energies. nih.govnih.gov

Conformational Analysis: This process involves systematically rotating the flexible bonds (dihedral angles) to map the potential energy surface of the molecule. The goal is to identify low-energy, stable conformers and the energy barriers between them. For a molecule like this compound, key dihedral angles would include the C(aryl)-O-C(ethyl) and O-C(ethyl)-C(ethyl) angles. Studies on similar 1,5-diaryl derivatives have shown that substituent changes, such as adding a fluorine atom, can significantly alter the preferred conformation and the population distribution of different conformers in a solution. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational behavior. nih.gov An MD simulation would reveal how the phenylethyl group folds and moves relative to the chlorophenoxy aniline (B41778) core, influenced by solvent interactions and temperature. This information is crucial for understanding how the molecule's shape might change when interacting with other chemical structures.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are highly effective in predicting spectroscopic data, which serves as a fingerprint for a molecule's identity and structure. Calculations can aid in the assignment of experimental spectra.

A study on the analog 5-chloro-ortho-methoxyaniline (5COMA) demonstrated the power of this approach. researchgate.net Using DFT (B3LYP/6-311+G**), researchers calculated the vibrational frequencies for FT-IR and FT-Raman spectra and compared them with experimental results. The theoretical calculations showed excellent agreement with the observed spectra, allowing for a detailed assignment of vibrational modes, such as the N-H and C-H stretching and bending vibrations. researchgate.net A similar theoretical analysis for this compound would predict its characteristic vibrational frequencies.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic excitations from the ground state to various excited states. For a molecule like this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the aromatic rings.

Table 2: Comparison of Experimental and Theoretically Calculated Vibrational Frequencies for Key Modes in an Analog, 5-Chloro-ortho-methoxyaniline (5COMA) Data adapted from V. S. Venkatesh et al., Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. researchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| N-H Asymmetric Stretch | 3480 | 3481 |

| N-H Symmetric Stretch | 3392 | 3393 |

| C-H Stretch (Aromatic) | 3064 | 3065 |

| C-O-C Asymmetric Stretch | 1251 | 1251 |

| C-Cl Stretch | 674 | 675 |

Molecular Docking and Interaction Studies with Defined Chemical Structures (excluding biological outcomes)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, often a protein or enzyme). researchgate.net The primary goal is to characterize the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

While specific docking studies on this compound are not available, research on analogous phenoxy quinoline (B57606) and phenoxyaniline derivatives demonstrates the approach. mdpi.comnih.gov In these studies, the small molecule is placed into the binding site of a defined protein structure, and a scoring function is used to estimate the binding affinity, typically reported in kcal/mol. The analysis identifies the specific amino acid residues in the receptor that interact with the ligand. For example, a docking study of 6-bromo-4-phenoxyquinoline (B8814892) derivatives with the E. coli protein 2Y2T identified key interactions, including hydrogen bonding with Lys78 and hydrophobic interactions with Val80. mdpi.com

A hypothetical docking study of this compound would likely show the amino group acting as a hydrogen bond donor, the ether oxygen as a hydrogen bond acceptor, and the two phenyl rings participating in π-π stacking or hydrophobic interactions with nonpolar amino acid residues of a receptor.

Table 3: Representative Molecular Docking Results for an Analogous Phenoxy Quinoline Derivative with Protein Receptor 2Y2T Data adapted from M. A. Waseem et al., Molecules (MDPI). mdpi.com

| Ligand (Analog) | Binding Energy (kcal/mol) | Interacting Residues | Interaction Types |

| 6-bromo-4-(p-tolyloxy)quinoline | -5.4 | Lys78, Val80 | Hydrogen Bonding, Hydrophobic (pi-H) |

| 6-bromo-4-(o-tolyloxy)quinoline | -5.1 | Val77, Val80 | Hydrophobic (pi-H) |

| 6-bromo-4-phenoxyquinoline | -4.9 | Val77, Val80 | Hydrophobic (pi-H) |

Reaction Pathway Elucidation and Transition State Analysis for this compound Reactions

The synthesis of diaryl ethers like this compound can be achieved through several methods, most notably transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are prominent examples of reactions used to form the key C(aryl)-O bond. organic-chemistry.org

Theoretical chemistry can elucidate the step-by-step mechanisms of these reactions. This involves calculating the potential energy surface for the entire reaction pathway, from reactants to products. Key points on this surface are the transition states—the highest energy points between intermediates. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

While a specific reaction pathway analysis for the synthesis of this compound has not been published, theoretical studies on related catalytic cycles are common. Such a study would model the oxidative addition, ligand exchange, and reductive elimination steps involved in a palladium- or copper-catalyzed coupling. By analyzing the geometries and energies of the transition states, chemists can understand the factors that control the reaction's efficiency and yield, and potentially design more effective catalysts or reaction conditions.

Synthesis and Exploration of Derivatives and Analogues of 5 Chloro 2 2 Phenylethoxy Aniline

Modification of the Aniline (B41778) Core of 5-Chloro-2-(2-phenylethoxy)aniline

The aniline core of this compound offers multiple sites for chemical modification, primarily through reactions involving the amino group and electrophilic substitution on the aromatic ring. These modifications are foundational in creating a diverse library of derivative compounds.

The primary amino group (-NH₂) is a key reaction center. It can readily undergo acylation reactions with acyl chlorides or anhydrides to form amides. For instance, reacting this compound with an appropriate benzoyl chloride derivative in the presence of a base would yield the corresponding N-benzoyl derivative. This approach is exemplified in the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, which begins with the acylation of a related chloroanisole aniline. researchgate.net Similarly, reaction with chloroformates can produce carbamates. researchgate.net

Furthermore, the amino group can be a target for alkylation, although controlling the degree of alkylation (mono-, di-, or even tri-alkylation leading to quaternary ammonium (B1175870) salts) can be challenging. Diazotization of the amino group, by treating it with nitrous acid at low temperatures, would convert it into a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -Br, -I) in place of the original amino group.

Electrophilic aromatic substitution on the aniline ring is also a viable modification strategy. The existing substituents—the amino group and the phenylethoxy group—are ortho-, para-directing activators, while the chloro group is a deactivating ortho-, para-director. The interplay of these groups directs incoming electrophiles to the available positions on the ring. Nitration, for example, could introduce a nitro group onto the ring, a common modification in the synthesis of complex aniline derivatives. chemicalbook.com

Variation of the Phenylethoxy Side Chain in this compound Analogues

Researchers have synthesized a variety of analogues where the phenylethoxy group is replaced with other moieties. These variations range from simple changes, like altering the aromatic ring of the side chain, to more substantial modifications, such as replacing the entire group with different alkoxy or aryloxy substituents. For example, replacing the phenyl ring with a pyridine (B92270) ring results in 5-chloro-2-(pyridin-3-yloxy)aniline. uni.lu In another variation, the entire phenylethoxy group is replaced by a simple phenoxy group, yielding 5-chloro-2-phenoxyaniline. nih.gov Further modifications include replacing the phenyl ring with a cyclohexyl group to give 5-chloro-2-(2-cyclohexylethoxy)aniline (B3171436) uni.lu or introducing a methoxy (B1213986) group into the ethoxy chain to form 5-chloro-2-(2-methoxyethoxy)aniline. uni.lu The introduction of different substituents allows for the fine-tuning of properties such as lipophilicity, polarity, and steric bulk.

Below is an interactive data table summarizing some of the synthesized analogues with varied side chains.

| Compound Name | Molecular Formula | Side Chain Structure | Key Structural Difference |

| This compound | C₁₄H₁₄ClNO | -O-CH₂-CH₂-Ph | Original phenylethoxy side chain |

| 5-Chloro-2-(2-chlorophenoxy)aniline epa.govnih.gov | C₁₂H₉Cl₂NO | -O-Ph-Cl | Replacement of phenylethoxy with a chlorophenoxy group |

| 5-Chloro-2-phenoxyaniline nih.gov | C₁₂H₁₀ClNO | -O-Ph | Replacement of phenylethoxy with a phenoxy group |

| 5-Chloro-2-(phenylthio)aniline bldpharm.com | C₁₂H₁₀ClNS | -S-Ph | Replacement of ether oxygen with a sulfur atom (thioether) |

| 5-Chloro-2-(2-cyclohexylethoxy)aniline uni.lu | C₁₄H₂₀ClNO | -O-CH₂-CH₂-Cyclohexyl | Phenyl ring replaced with a cyclohexyl ring |

| 5-Chloro-2-(2-methoxyethoxy)aniline uni.lu | C₉H₁₂ClNO₂ | -O-CH₂-CH₂-O-CH₃ | Phenyl group replaced by a methoxy group |

| 5-Chloro-2-(pyridin-3-yloxy)aniline uni.lu | C₁₁H₉ClN₂O | -O-Pyridine | Phenyl ring replaced with a pyridine ring |

Synthesis of Polymeric and Oligomeric Structures Incorporating this compound Moieties

The presence of a reactive aniline group makes this compound a suitable monomer for the synthesis of novel polymeric and oligomeric materials. Polyanilines (PANIs) are a well-known class of conducting polymers, and incorporating substituted anilines like the title compound into the polymer backbone can significantly modify the properties of the resulting material. nih.govnih.gov

The most common method for synthesizing these polymers is through oxidative polymerization. nih.gov In this process, the monomer, this compound, would be dissolved in an acidic medium, typically hydrochloric acid, and treated with an oxidizing agent such as ammonium persulfate. nih.govresearchgate.net This initiates the polymerization, where monomer units link together, primarily in a head-to-tail fashion, to form long polymer chains. The resulting polymer would be a substituted polyaniline, with the chloro and phenylethoxy groups pendant to the main chain.

Copolymerization is another important strategy. researchgate.netconicet.gov.ar By polymerizing this compound with other monomers, such as aniline itself or other substituted anilines, copolymers with tailored properties can be produced. The ratio of the comonomers in the feed can be varied to control the composition and, consequently, the physical and chemical properties of the final polymer, such as solubility, conductivity, and morphology. conicet.gov.ar For example, studies on the copolymerization of aniline with m-chloroaniline have shown that the composition of the resulting polymer is dependent on the initial monomer ratio. conicet.gov.ar

The large phenylethoxy substituent would likely render the resulting polymer more soluble in common organic solvents compared to unsubstituted polyaniline, which is notoriously difficult to process. nih.gov This improved processability would allow for the casting of thin films, which could be useful in applications such as chemical sensors or electronic devices. nih.govresearchgate.net

Structure-Reactivity Relationship Studies of this compound Analogues in Chemical Transformations

The study of structure-reactivity relationships in analogues of this compound provides insight into how molecular architecture influences chemical behavior, particularly in the context of polymerization and the properties of the resulting materials. This knowledge is crucial for designing new materials with specific characteristics.

The nature of the substituents on the aniline ring has a profound impact on the reactivity of the monomer during polymerization and the properties of the polymer. In the oxidative polymerization of aniline derivatives, both electronic and steric effects of the substituents play a critical role. nih.gov

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the aniline ring affects the electron density of the aromatic system and the amino group. The chloro group in the 5-position is electron-withdrawing, which can decrease the rate of oxidative polymerization compared to unsubstituted aniline. The phenylethoxy group at the 2-position is electron-donating, which would somewhat counteract the deactivating effect of the chlorine. In studies of m-chloroaniline copolymers, it was found that a high proportion of the chlorinated monomer led to the incorporation of additional chlorine atoms into the polymer backbone, significantly altering the electronic structure and conductivity of the material. conicet.gov.ar

These structural modifications ultimately determine the properties of the derived polymers, such as their electrical conductivity, solubility, and thermal stability. For instance, the increased solubility imparted by the bulky side chain is a direct consequence of its structure, which disrupts inter-chain packing and allows solvent molecules to penetrate more easily. By systematically varying the structure of the aniline monomer, a clear relationship between molecular structure and the macroscopic properties of the resulting polymer can be established, guiding the future synthesis of functional materials.

Potential Applications and Industrial Significance of 5 Chloro 2 2 Phenylethoxy Aniline Non Clinical Contexts

Role as a Chemical Intermediate in Advanced Organic Synthesis

The primary value of 5-Chloro-2-(2-phenylethoxy)aniline in a non-clinical, industrial context lies in its role as a versatile chemical intermediate. The presence of a reactive amine group, along with the specific substitution pattern on the benzene (B151609) ring, allows it to serve as a foundational building block for more complex molecules.

Substituted anilines are crucial intermediates in the chemical industry for manufacturing a wide array of specialty and fine chemicals. Chlorinated aromatic amines, in particular, are important precursors for dyestuffs and pigments google.com. The specific structure of this compound suggests its potential utility in creating bespoke molecules with tailored properties.

For instance, related compounds like 5-chloro-2-(2,4-dichlorophenoxy)aniline are known intermediates in the production of antimicrobial agents google.com. Similarly, 5-Chloro-2-nitroaniline serves as a key starting material for synthesizing sorafenib analogues, which are investigated for their biological activities chemicalbook.comchemicalbook.com. This precedence suggests that this compound could be a valuable precursor for new specialty chemicals, where the phenylethoxy group could impart specific solubility, reactivity, or functional characteristics to the final product.

Table 1: Examples of Specialty Chemicals from Analogous Aniline (B41778) Precursors

| Precursor Compound | Type of Specialty Chemical | Reference |

|---|---|---|

| 5-Chloro-2-(2,4-dichlorophenoxy)aniline | Antimicrobial Agents | google.com |

| Chlorinated Aromatic Amines | Dyestuffs and Pigments | google.com |

Aniline and its derivatives are fundamental building blocks in heterocyclic chemistry. The amino group provides a nucleophilic site for cyclization reactions, enabling the construction of various nitrogen-containing ring systems. These heterocyclic scaffolds are prevalent in many functional molecules.

Research on related anilines demonstrates their role in synthesizing diverse heterocyclic structures. For example, substituted anilines can be used to prepare:

Benzimidazolones : These have been synthesized from 5-Chloro-2-nitroaniline and evaluated for various activities chemicalbook.com.

Complex Piperidines : 2-methoxy-5-chloro aniline derivatives are used to create complex carboxamides with piperidine moieties google.com.

Thiophenes and Biphenyls : Photochemical amination of aniline derivatives can lead to the formation of various heterocyclic and biaryl compounds rsc.org.

Given its structure, this compound is a suitable candidate for participating in condensation and cyclization reactions to form a variety of heterocyclic systems. The chloro and phenylethoxy groups would remain as substituents on the resulting heterocycle, influencing its physical and chemical properties.

Table 2: Potential Heterocyclic Scaffolds from Aniline Building Blocks

| Aniline Precursor Type | Resulting Heterocyclic Class | Potential Reaction Type | Reference |

|---|---|---|---|

| Substituted Chloroanilines | Benzimidazoles | Condensation with carbonyls | chemicalbook.com |

| Substituted Chloroanilines | Piperidine Derivatives | Acylation and cyclization | google.com |

Applications in Material Science

The structural features of this compound also suggest its potential for applications in material science, particularly in the field of polymer chemistry.

Aniline is the canonical monomer for polyaniline (PANI), one of the most studied conducting polymers. Derivatives of aniline are frequently used to synthesize functional polymers with modified properties nih.govsjpas.com. The polymerization of an aniline derivative typically proceeds via oxidative coupling to form a polymer chain with a conjugated backbone.

The substituents on the aniline ring play a critical role in determining the final properties of the polymer. For example:

Solubility : Halogen substituents on the aniline ring can render the resulting polymers more soluble in common organic solvents compared to unsubstituted PANI sjpas.com. The bulky phenylethoxy group in this compound would likely enhance solubility further, which is a significant advantage for processing and film formation nih.govrsc.org.

Morphology : The nature of the substituent influences the surface morphology of the polymer, which can range from hierarchical to spherical structures nih.govrsc.org.

Conductivity : While substituents can increase solubility, they often decrease the electrical conductivity of the polymer compared to pure PANI due to steric effects that disrupt the conjugation along the polymer backbone sjpas.com.

Therefore, this compound could be polymerized to create a novel polyaniline derivative with potentially good processability and specific functional properties imparted by its unique substituents.

Conducting polymers, including substituted polyanilines, are materials of great interest for organic electronics. Their combination of the mechanical properties of plastics with the electronic properties of semiconductors makes them suitable for a range of applications sjpas.com.

Polymers derived from functionalized anilines are investigated for uses such as:

Chemical sensors nih.govrsc.org

Antistatic coatings sjpas.com

Diodes and solar cells sjpas.com

Electrochromic devices

A polymer synthesized from this compound would possess a unique electronic structure due to the electron-withdrawing nature of the chlorine atom and the steric and electronic effects of the phenylethoxy group. These features would modulate the bandgap and conductivity of the material, making it a candidate for investigation in sensor applications, where high sensitivity to specific analytes like moisture or ammonia has been demonstrated in other PANI derivatives nih.govrsc.org. The color of such polymers is also dependent on the substitution of the aromatic ring, suggesting potential for use in electrochromic or optoelectronic applications uiowa.edu.

Use in Catalysis as a Ligand or Precursor

While the direct use of simple anilines as catalysts is uncommon, they are valuable precursors for synthesizing more complex molecules that can act as ligands in coordination chemistry and catalysis. The amine group provides a convenient handle for further chemical modification.

For example, anilines can be reacted with aldehydes or ketones to form Schiff bases. These Schiff base compounds are well-known for their ability to coordinate with a wide range of transition metal ions (e.g., Cu(II), Co(II), Ni(II)) to form stable metal complexes researchgate.net. These complexes are often investigated for their catalytic activity in various organic transformations.

Therefore, this compound could be converted into a bidentate or multidentate ligand through the formation of a Schiff base or other derivatives. The resulting metal complex would have its catalytic properties influenced by the electronic and steric environment created by the chloro and phenylethoxy substituents. While palladium-catalyzed reactions often use aniline derivatives as substrates for C-H functionalization, this demonstrates their reactivity rather than their role as a ligand acs.org. The potential lies in using the aniline as a foundational structure to build a tailored ligand for specific catalytic applications.

Lack of Publicly Available Research Precludes an In-Depth Analysis of this compound as a Chemical Probe

A thorough investigation into the scientific literature reveals a significant gap in publicly accessible research concerning the application of This compound in the development of chemical probes specifically for studying reaction mechanisms. Despite extensive searches for detailed research findings on this particular compound within non-clinical contexts, no specific studies detailing its use for elucidating reaction pathways, identifying intermediates, or characterizing transition states were found.

While the broader class of substituted anilines is utilized in various chemical kinetics and mechanistic studies, information directly pertaining to the unique properties and applications of the this compound scaffold in this area remains elusive. Existing research on related compounds, such as other halogenated or alkoxy-substituted anilines, focuses on their synthesis, general reactivity, or applications in different fields, without a specific emphasis on their role as probes for mechanistic investigation.

Consequently, a detailed and scientifically accurate article on the "" with a specific focus on the "Development of Chemical Probes for Reaction Mechanism Studies" cannot be generated at this time. To provide a thorough and informative analysis as requested would require speculative reasoning that falls outside the bounds of established scientific findings.

Future Research Directions and Emerging Trends for 5 Chloro 2 2 Phenylethoxy Aniline

Integration of Artificial Intelligence and Machine Learning in 5-Chloro-2-(2-phenylethoxy)aniline Research

Artificial intelligence (AI) and machine learning (ML) are rapidly evolving from theoretical concepts to indispensable tools in chemical research. intimedia.id For this compound, the application of AI/ML could significantly accelerate its investigation. Machine learning models, trained on vast datasets of molecular structures and their corresponding properties, can predict the physicochemical and electronic characteristics of this compound with increasing accuracy. mit.edunih.gov This predictive power can guide experimental efforts by prioritizing research pathways with the highest probability of success, thereby saving considerable time and resources.

| AI/ML Application Area | Potential Impact on this compound Research | Example Algorithm/Model |

| Property Prediction | Rapidly estimate physicochemical properties (solubility, boiling point, toxicity) to guide experimental design. softformance.com | Graph Neural Networks (GNNs) |

| Reaction Outcome Prediction | Predict the yield and potential byproducts of synthetic reactions involving the compound, optimizing reaction conditions. | Random Forest, Deep Learning |

| De Novo Design | Generate novel analogues with potentially enhanced properties for specific applications. | Generative Adversarial Networks (GANs) |

| Retrosynthesis Planning | Propose efficient and novel synthetic routes, reducing experimental trial-and-error. acs.org | Monte Carlo Tree Search, Neural Networks |

Novel Synthetic Methodologies and Process Intensification for this compound

Traditional batch synthesis, while foundational, is often inefficient and resource-intensive. The future of synthesizing this compound lies in the adoption of novel methodologies and process intensification, particularly continuous flow chemistry. vapourtec.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency. scispace.com For the synthesis of aniline (B41778) derivatives, flow reactors can enable reactions at temperatures above the solvent's boiling point by using back-pressure regulators, significantly accelerating reaction rates. acs.orgchemrxiv.org

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org This can be achieved by integrating reaction and separation steps or by using alternative energy sources like microwaves or ultrasound to drive reactions. frontiersin.orgunito.it For a molecule like this compound, a multistep synthesis could be telescoped into a continuous flow process, minimizing manual handling and the isolation of intermediates. cam.ac.uk This approach not only enhances efficiency and safety but also facilitates easier scale-up from laboratory research to industrial production. unito.it

| Parameter | Traditional Batch Synthesis (Hypothetical) | Continuous Flow Synthesis (Projected) |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and gradients | Highly efficient and uniform |

| Safety | Handling of potentially unstable intermediates, risk of thermal runaway | Intrinsic safety due to small reactor volumes, better temperature control. vapourtec.com |

| Scalability | Challenging, often requires re-optimization | Straightforward, by running the system for longer or parallelizing reactors |

| Product Purity | May require extensive purification | Often higher due to better control over side reactions |

Exploration of Undiscovered Reactivity Profiles of this compound

The reactivity of an aromatic compound is governed by the intricate interplay of its substituents and the delocalized π-electron system. researchgate.net While the fundamental reactivity of the aniline core is well-understood, the specific influence of the chloro and phenylethoxy groups on this compound presents opportunities for discovering novel chemical transformations. High-throughput screening (HTS) techniques can be employed to rapidly test the compound's reactivity against a large library of reagents and catalysts under diverse conditions. syngeneintl.combmglabtech.com This allows for the efficient discovery of new reactions and the optimization of known ones. sigmaaldrich.com

Computational tools like the Activation Strain Model (ASM) can provide deep insights into reaction barriers and the thermodynamics of potential transformations, guiding the experimental exploration of its reactivity. rsc.org By modeling the transition states of hypothetical reactions, researchers can predict which pathways are energetically favorable. This in silico screening can identify unexpected reactivity, such as novel coupling reactions or functional group transformations, that might otherwise be overlooked. youtube.com Exploring these undiscovered profiles could lead to the use of this compound as a versatile building block in the synthesis of more complex molecules. acs.org

Advanced Characterization Techniques for In Situ Studies of this compound

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ and operando characterization techniques are emerging as powerful tools for observing chemical transformations in real-time, directly within the reaction vessel. wikipedia.org Operando spectroscopy combines the spectroscopic analysis of a reaction with simultaneous measurement of its catalytic activity and selectivity. mdpi.comrsc.org

For reactions involving this compound, techniques like in situ Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy could be used to monitor the formation and disappearance of reactants, intermediates, and products as the reaction progresses. patsnap.com This provides invaluable data for elucidating complex reaction mechanisms and identifying transient or unstable species that are invisible to traditional offline analysis. rsc.org These techniques are particularly powerful when coupled with flow reactors, allowing for steady-state analysis under various conditions. The insights gained from these studies can lead to more robust and efficient synthetic protocols. jos.ac.cn

| Technique | Information Gained for this compound | Potential Application |

| In Situ FT-IR Spectroscopy | Real-time monitoring of changes in functional groups. mdpi.com | Elucidating reaction mechanisms, identifying key intermediates. |

| In Situ NMR Spectroscopy | Tracking the concentration of all NMR-active species in the reaction mixture. | Determining reaction kinetics and identifying unexpected byproducts. |

| Operando Raman Spectroscopy | Probing molecular vibrations to understand catalyst structure and adsorbed species under reaction conditions. patsnap.com | Optimizing catalytic processes by correlating catalyst state with activity. |

| In Situ X-ray Diffraction (XRD) | Observing changes in the crystalline structure of solid reagents or catalysts during a reaction. gatech.edu | Understanding solid-state transformations and catalyst evolution. |

Computational Design of this compound Analogues with Targeted Chemical Properties

The structural framework of this compound serves as a scaffold that can be computationally modified to design new molecules with specific, targeted properties. Through in silico design, researchers can systematically alter functional groups and substitution patterns to fine-tune characteristics like electronic properties, solubility, or biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are central to this approach. By building a model based on a dataset of known analogues, it becomes possible to predict the properties of novel, yet-to-be-synthesized molecules. For example, by modifying the substituents on the phenyl or aniline rings, one could computationally screen for analogues of this compound with optimized properties for applications in materials science or medicinal chemistry. This predictive capability drastically reduces the number of compounds that need to be synthesized and tested, making the discovery process more efficient and focused.

Q & A

Q. What strategies mitigate environmental release during large-scale synthesis?

- Methodological Answer :

- Green Chemistry : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether).

- Waste Treatment : Adsorb residual compound onto activated carbon or degrade via Fenton’s reagent (Fe²⁺/H₂O₂).

- Lifecycle Analysis : Use ECHA guidelines to assess ecotoxicity and biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.